molecular formula C18H22ClN3 B12603034 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918480-94-1

1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine

Cat. No.: B12603034
CAS No.: 918480-94-1
M. Wt: 315.8 g/mol
InChI Key: VHURPGCGSRKTRP-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 1-phenylethylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
  • 1-[(6-Chloropyridin-3-yl)methyl]piperazine
  • 1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol

Uniqueness

1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloropyridinyl and phenylethyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

918480-94-1

Molecular Formula

C18H22ClN3

Molecular Weight

315.8 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine

InChI

InChI=1S/C18H22ClN3/c1-15(17-5-3-2-4-6-17)22-11-9-21(10-12-22)14-16-7-8-18(19)20-13-16/h2-8,13,15H,9-12,14H2,1H3

InChI Key

VHURPGCGSRKTRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CN=C(C=C3)Cl

Origin of Product

United States

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